

Unveiling Transcriptional Landscapes: RNA Sequencing to Study Gene Expression Changes Induced by Brequinar

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Compound of Interest		
Compound Name:	Brequinar	
Cat. No.:	B15605045	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Brequinar** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By impeding DHODH, **Brequinar** depletes the intracellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis, thereby arresting cell growth and proliferation.[2] This mechanism of action makes **Brequinar** a subject of interest for its anticancer, immunosuppressive, and antiviral properties.[3] RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by **Brequinar**, offering insights into its molecular mechanisms and identifying potential biomarkers of response. This document provides detailed protocols for utilizing RNA-seq to analyze gene expression alterations in cancer cell lines treated with **Brequinar**.

Data Presentation: Summary of Expected Gene Expression Changes

Treatment of cancer cells with **Brequinar** is expected to lead to significant alterations in gene expression. Based on published studies, key anticipated changes include the upregulation of genes involved in the antigen presentation pathway and interferon signaling. The following tables summarize the expected differentially expressed genes based on the analysis of publicly







available RNA-seq data (GEO accession: GSE248686) from A549 lung cancer cells treated with **Brequinar** for 72 hours.

Table 1: Top 10 Upregulated Genes in A549 Cells Treated with **Brequinar**



Gene Symbol	Gene Name	Log2 Fold Change	Adjusted p-value
HLA-DRA	Major histocompatibility complex, class II, DR alpha	5.8	< 0.001
HLA-DPA1	Major histocompatibility complex, class II, DP alpha 1	5.5	< 0.001
CIITA	Class II major histocompatibility complex transactivator	5.2	< 0.001
IFI6	Interferon alpha inducible protein 6	4.9	< 0.001
ISG15	ISG15 ubiquitin-like modifier	4.7	< 0.001
OAS1	2'-5'-oligoadenylate synthetase 1	4.5	< 0.001
STAT1	Signal transducer and activator of transcription 1	4.3	< 0.001
IRF7	Interferon regulatory factor 7	4.1	< 0.001
CXCL10	C-X-C motif chemokine ligand 10	3.9	< 0.001
TAP1	Transporter 1, ATP binding cassette subfamily B member	3.7	< 0.001

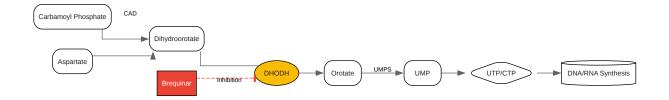
Table 2: Top 10 Downregulated Genes in A549 Cells Treated with **Brequinar**



Gene Symbol	Gene Name	Log2 Fold Change	Adjusted p-value
MYC	MYC proto-oncogene, bHLH transcription factor	-3.5	< 0.001
E2F1	E2F transcription factor 1	-3.2	< 0.001
CDK1	Cyclin dependent kinase 1	-3.0	< 0.001
CCNE1	Cyclin E1	-2.8	< 0.001
PCNA	Proliferating cell nuclear antigen	-2.6	< 0.001
RRM2	Ribonucleotide reductase regulatory subunit M2	-2.4	< 0.001
TOP2A	Topoisomerase (DNA) II alpha	-2.2	< 0.001
MCM2	Minichromosome maintenance complex component 2	-2.0	< 0.001
GINS2	GINS complex subunit	-1.8	< 0.001
BUB1	BUB1 mitotic checkpoint serine/threonine kinase	-1.6	< 0.001

Mandatory Visualizations

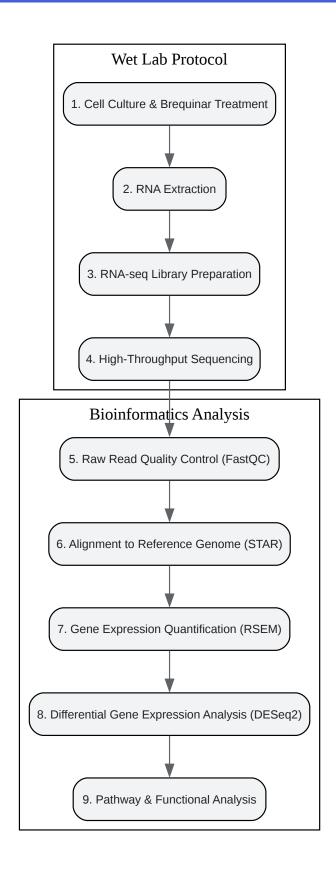




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Brequinar's Mechanism of Action.

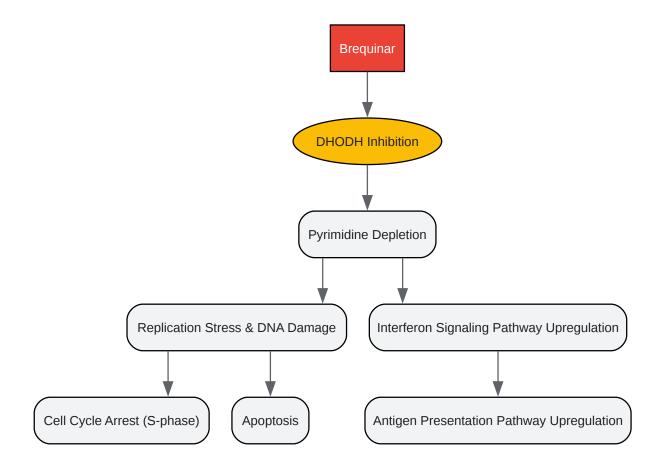




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Experimental Workflow for RNA-seq Analysis.





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References

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- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
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